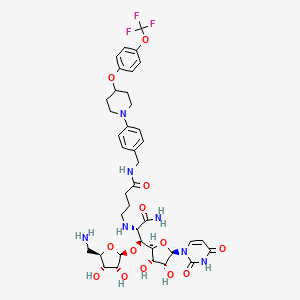

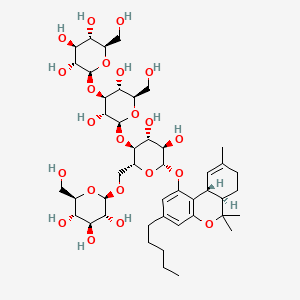

![molecular formula C27H29ClN4O2 B10861031 2-[3-[1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide;hydrochloride](/img/structure/B10861031.png)

2-[3-[1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MT-7716 hydrochloride, also known as W-212393 hydrochloride, is a selective non-peptide nociceptin receptor (NOP) agonist. It has shown promise as a potential treatment for alcohol abuse and relapse prevention. This compound has high affinity for human NOP receptors and has been extensively studied for its pharmacological effects, particularly in relation to alcohol-related behaviors .

Preparation Methods

The synthesis of MT-7716 hydrochloride involves several steps. The key intermediate, ®-2-3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl-N-methylacetamide, is prepared through a series of reactions including acylation, cyclization, and reduction. The final product, MT-7716 hydrochloride, is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .

Chemical Reactions Analysis

MT-7716 hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MT-7716 hydrochloride can lead to the formation of corresponding oxides, while reduction can yield the corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

MT-7716 hydrochloride exerts its effects by selectively activating NOP receptors. These receptors are involved in regulating various physiological processes, including pain perception, stress response, and alcohol intake. The activation of NOP receptors by MT-7716 hydrochloride leads to a decrease in GABAergic transmission in the central amygdala, which is associated with reduced alcohol intake and withdrawal symptoms .

Comparison with Similar Compounds

MT-7716 hydrochloride is unique in its high affinity for NOP receptors and its ability to penetrate the blood-brain barrier. Similar compounds include:

Ro 61-6198: Another non-peptidergic NOP receptor agonist with lower affinity compared to MT-7716 hydrochloride.

Nociceptin/orphanin FQ (N/OFQ): The endogenous ligand for NOP receptors, which has similar efficacy but lower affinity compared to MT-7716 hydrochloride.

MT-7716 hydrochloride stands out due to its high affinity, full agonist activity, and potential therapeutic applications in treating alcohol dependence and withdrawal.

Properties

Molecular Formula |

C27H29ClN4O2 |

|---|---|

Molecular Weight |

477.0 g/mol |

IUPAC Name |

2-[3-[1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide;hydrochloride |

InChI |

InChI=1S/C27H28N4O2.ClH/c1-28-25(32)17-30-22-10-2-3-11-23(22)31(27(30)33)20-12-14-29(15-13-20)24-16-19-8-4-6-18-7-5-9-21(24)26(18)19;/h2-11,20,24H,12-17H2,1H3,(H,28,32);1H/t24-;/m1./s1 |

InChI Key |

VASXPLSBZKOFHO-GJFSDDNBSA-N |

Isomeric SMILES |

CNC(=O)CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)[C@@H]4CC5=CC=CC6=C5C4=CC=C6.Cl |

Canonical SMILES |

CNC(=O)CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)C4CC5=CC=CC6=C5C4=CC=C6.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

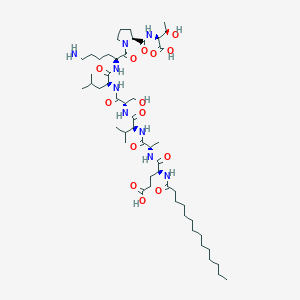

![(E)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B10860950.png)

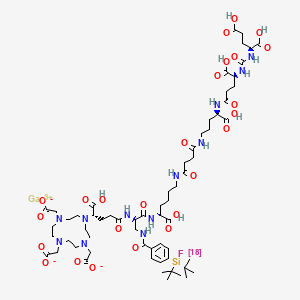

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10860952.png)

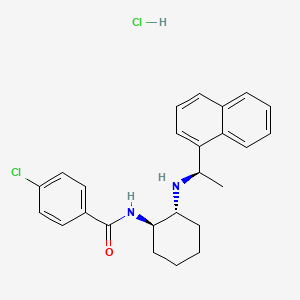

![(2R)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;oxalic acid](/img/structure/B10860979.png)

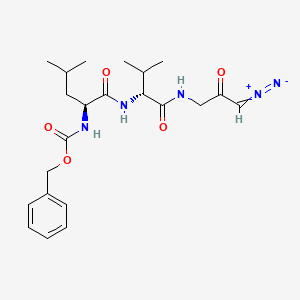

![(3S,6S,14S)-6-acetamido-N-[1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-(2-methylpropyl)-2,5,8-trioxo-1,4,9-triazacyclotetradecane-14-carboxamide](/img/structure/B10860991.png)

![N-[(4-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B10861000.png)

![(2S)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methoxy]phenyl]propanoic acid](/img/structure/B10861018.png)

![(1R,2S)-2-[(1R)-1-[(1,3-dioxoisoindol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B10861038.png)

![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B10861043.png)